1,4-Bis(3-fluorobenzyl)piperazine
Description
Properties
Molecular Formula |
C18H20F2N2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1,4-bis[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20F2N2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2 |
InChI Key |
JGRVLGFOOFURAI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Piperazine derivatives exhibit diverse properties based on substituent groups. Below is a comparative analysis:
Key Observations :
- Fluorinated Derivatives : Fluorine atoms increase electronegativity and metabolic stability, making them favorable in drug design. For example, 1,4-bis(trifluoromethyl)piperazine’s high yield (85%) highlights efficient fluorination strategies .
- Hydrophilic vs. Lipophilic Groups : Hydroxyethyl substituents (e.g., 1,4-Bis(2-hydroxyethyl)piperazine) improve water solubility, whereas fluorobenzyl or benzoyl groups enhance membrane permeability .
Anticancer Activity
- 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine Derivatives: Compounds 4c, 4d, and 4e showed 44–90% inhibition against HL-60 leukemia cells at 10 µM, attributed to dithiocarboxy groups enhancing DNA interaction .
- This compound (Hypothetical): Fluorine’s electron-withdrawing effects may improve binding to kinase targets (e.g., DYRK1A), similar to nanomolar-active thiadiazole-piperazine hybrids .
Antimicrobial and Enzyme Inhibition
- 1,4-Bis(5-arylthio-thiadiazol-2-yl)piperazines: Derivatives like 6a–6d demonstrated antimicrobial activity by inhibiting enoyl-ACP reductase, a key bacterial enzyme .
Preparation Methods
Key Reaction Conditions:
-
Solvent : Dimethylformamide (DMF), pentanol, or dichloromethane.
-
Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize HCl byproducts.
-
Piperazine (1 eq) and 3-fluorobenzyl chloride (2.2 eq) are combined in anhydrous DMF.
-
K₂CO₃ (2.5 eq) is added, and the mixture is stirred at 100°C for 18 hours.
-
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield 1,4-bis(3-fluorobenzyl)piperazine (75–85% yield).
Challenges :
-
Over-alkylation may produce 1,4-dibenzylpiperazine derivatives. Using a slight excess of piperazine and controlled stoichiometry minimizes this.
-
Polar solvents like DMF enhance reactivity but require careful drying to avoid hydrolysis.
Reductive Amination with 3-Fluorobenzaldehyde
Reductive amination offers an alternative route, particularly useful for avoiding halogenated intermediates. This method involves condensing piperazine with 3-fluorobenzaldehyde followed by reduction.
Key Reaction Conditions:
-
Reducing Agent : Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
-
Catalyst : Molecular sieves (3Å) to absorb water and shift equilibrium.
-
Piperazine (1 eq) and 3-fluorobenzaldehyde (2.2 eq) are dissolved in methanol.
-
NaBH₄ (4 eq) is added portionwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
-
The product is isolated via filtration and recrystallized from ethanol (60–70% yield).
Advantages :
-
Avoids handling hazardous benzyl halides.
-
Higher selectivity for mono-alkylation in stepwise reactions.
Solid-Phase Synthesis for High-Purity Output
Solid-phase methods enable precise control over substitution patterns and reduce purification steps. This approach is favored in combinatorial chemistry.
-
Piperazine is immobilized on a Wang resin via a carbamate linker.
-
Sequential treatment with 3-fluorobenzyl chloride and HOBt/HBTU activates the resin-bound intermediate.
-
Cleavage with trifluoroacetic acid (TFA) yields this compound (>90% purity, 65% yield).
Applications :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–85 | 95–98 | Scalable, cost-effective | Byproduct formation |
| Reductive Amination | 60–70 | 90–95 | Avoids halides | Lower yield |
| Solid-Phase Synthesis | 65 | >90 | High purity, modularity | Requires specialized equipment |
Mitigation of Byproducts and Purification Strategies
-
Dibenzylation : Occurs when excess benzyl halide is used. Remedies include:
-
Purification :
Industrial-Scale Production Insights
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
